![molecular formula C13H13N3O2S2 B2549575 N-(2-咪唑并[1,2-a]吡啶-2-基乙基)噻吩-2-磺酰胺 CAS No. 868978-61-4](/img/structure/B2549575.png)

N-(2-咪唑并[1,2-a]吡啶-2-基乙基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

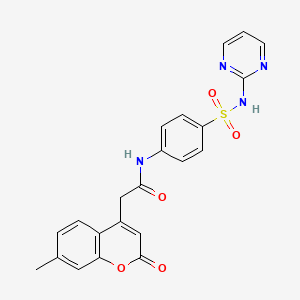

“N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and commercially available drugs .

Synthesis Analysis

The synthesis of imidazole-containing compounds often involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for “N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide” was not found in the available literature.

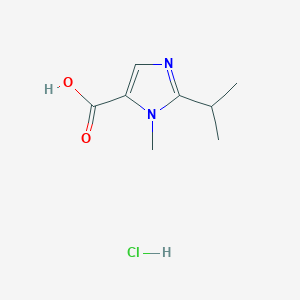

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Imidazole-containing compounds have been synthesized through various methods, including condensation of α-bromocarbonyl compounds with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include using solid support catalysts such as Al2O3, and TiCl4 .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific physical and chemical properties of “N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide” were not found in the available literature.

科学研究应用

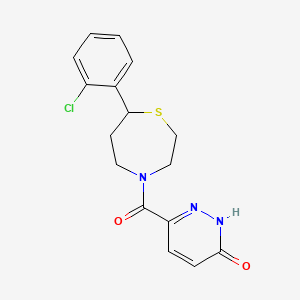

- Covalent Inhibitors : Researchers have explored this compound as a core scaffold for developing covalent inhibitors. For instance, it has been utilized in the synthesis of novel KRAS G12C inhibitors using the Groebke–Blackburn–Bienaymè reaction .

- Antitumor Properties : Some imidazo[1,2-a]pyridinone derivatives exhibit antitumor activity, making them promising candidates for cancer treatment .

- Gastric Ulcer and Diabetes Treatment : Certain imidazo[1,2-a]pyridinone compounds have been investigated for their potential in treating gastric ulcers, diabetes, and psychosis .

- Scaffold for Natural Products : Researchers have used imidazo[1,2-a]pyridine as a core scaffold to explore its potential in synthesizing biologically active molecules and natural products .

- Pharmacophore Exploration : The compound’s unique nitrogen-bridged heterocyclic structure makes it valuable for medicinal chemists. Understanding its SAR can guide the design of related bioactive compounds .

- C–C Bond Cleavage : Recent advances have focused on developing methods for constructing amides directly via C–C bond cleavage. N-(Pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under mild, metal-free conditions .

Medicinal Chemistry and Drug Development

Natural Product Synthesis

Biological Activity and SAR (Structure-Activity Relationship)

Synthetic Methodology Development

未来方向

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Therefore, the development of more efficient methods for the synthesis of these compounds, particularly considering today’s environmental concerns combined with economic aspects, is a future direction .

属性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S2/c17-20(18,13-5-3-9-19-13)14-7-6-11-10-16-8-2-1-4-12(16)15-11/h1-5,8-10,14H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZUDLCNSINJBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(5-Bromofuran-2-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549492.png)

![7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549494.png)

![3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate](/img/structure/B2549497.png)

![5-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2549499.png)

![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)

![[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2549507.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide](/img/structure/B2549509.png)

![2-[[1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2549510.png)